molecular formula C7H5F3N2O2 B1374426 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid CAS No. 945717-59-9

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1374426
CAS No.: 945717-59-9
M. Wt: 206.12 g/mol
InChI Key: VKOUHIRYZHKQOR-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloro-6-methylpyrimidine with trifluoromethylating agents followed by hydrolysis can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can produce corresponding oxidized or reduced forms .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the carboxylic acid group, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Comparison: 6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the methyl group at the 6-position further differentiates it by influencing its electronic and steric characteristics .

Properties

IUPAC Name

6-methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-3-2-4(5(13)14)12-6(11-3)7(8,9)10/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUHIRYZHKQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201810
Record name 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945717-59-9
Record name 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945717-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(trifluoromethyl)-4-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.3 g (5.551 mmol) of 6-methyl-2-trifluoromethyl-pyrimidine-4-carboxylic acid ethyl ester were dissolved in 30 ml dioxane and treated with 11.1 ml (11.1 mmol) 1 N NaOH and stirred for 2 hours at RT. The reaction mixture was then treated with 11.1 ml (11.1 mmol) 1 N HCl and concentrated in vacuo. The resulting solid residue was then suspended in DCM-methanol, filtered-off, washed with additional DCM-methanol and the combined organic phases were then concentrated in vacuo, to yield 1.1 g (96%) of 6-methyl-2-trifluoromethyl-pyrimidine-4-carboxylic acid. MS: 205.1 (M−H)−.
Quantity
1.3 g
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30 mL
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11.1 mL
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11.1 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
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6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
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6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Reactant of Route 4
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6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Reactant of Route 5
6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid
Reactant of Route 6
6-Methyl-2-(trifluoromethyl)pyrimidine-4-carboxylic acid

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